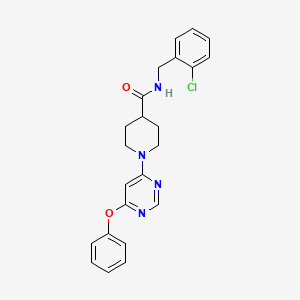
4-(Adamantan-1-yl)-N1-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Adamantan-1-yl)-N1-methylbenzene-1,2-diamine is a compound that features an adamantane group attached to a benzene ring, with two amine groups at the 1 and 2 positions of the benzene ring
Mechanism of Action
Target of Action
It’s worth noting that similar adamantane derivatives have been known to exhibit anti-viral activity, particularly against the dengue virus .
Mode of Action
It’s suggested that similar adamantane derivatives inhibit viral replication by interacting with viral proteins .
Biochemical Pathways
It’s known that adamantane derivatives can interfere with viral replication processes .
Result of Action
Similar adamantane derivatives have shown significant anti-dengue virus serotype 2 activity and low cytotoxicity .
Action Environment
It’s known that the effectiveness of anti-viral agents can be influenced by factors such as temperature, ph, and the presence of other biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-yl)-N1-methylbenzene-1,2-diamine typically involves the introduction of the adamantane group to the benzene ring followed by the addition of the amine groups. One common method involves the reaction of adamantane with benzene derivatives under specific conditions to form the desired product. For instance, adamantane can be reacted with benzene derivatives in the presence of catalysts such as aluminum trichloride or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and yields . Additionally, purification methods like column chromatography and recrystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Adamantan-1-yl)-N1-methylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(Adamantan-1-yl)-N1-methylbenzene-1,2-diamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antiviral and anticancer properties.
Materials Science: Due to its unique structure, it is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biological studies to understand the interactions of adamantane derivatives with biological systems.
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known antiviral drug that also contains an adamantane group.
Rimantadine: Another antiviral compound similar to amantadine but with different pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease, it also features an adamantane core.
Uniqueness
4-(Adamantan-1-yl)-N1-methylbenzene-1,2-diamine is unique due to the presence of both the adamantane group and the benzene ring with two amine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(1-adamantyl)-1-N-methylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2/c1-19-16-3-2-14(7-15(16)18)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13,19H,4-6,8-10,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTLXUXMQPNFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2490568.png)
![2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2490570.png)

![4-cyclopropyl-1-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2490574.png)

![3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2490577.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2490584.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chloro-2,2-dimethylpropanamide](/img/structure/B2490586.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)


![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)

